1-Heptyl-1H-1,2,3-benzotriazole

Corrosion Inhibition Copper Protection Benzotriazole Derivatives

Standard unsubstituted benzotriazole (BTA) exhibits poor solubility in hydrocarbon-based metalworking fluids and limited film durability in closed-loop systems. 1-Heptyl-1H-1,2,3-benzotriazole (CAS 131164-34-6) solves this through its linear C7 alkyl chain at the N-1 position. - **Oil Solubility:** Directly dissolves in mineral oils and synthetic lubricants (0.001-1 wt%) without co-solvents, ensuring uniform copper protection. - **Film Persistency:** The intermediate heptyl chain resists washout in cooling loops vs. tolyltriazole, reducing maintenance dosing. - **Dual-Metal Protection:** >95% inhibition efficiency on copper (chemisorption) + substantial iron protection in acidic brines (HCl/sulphate).

Molecular Formula C13H19N3
Molecular Weight 217.316
CAS No. 131164-34-6
Cat. No. B2898769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Heptyl-1H-1,2,3-benzotriazole
CAS131164-34-6
Molecular FormulaC13H19N3
Molecular Weight217.316
Structural Identifiers
SMILESCCCCCCCN1C2=CC=CC=C2N=N1
InChIInChI=1S/C13H19N3/c1-2-3-4-5-8-11-16-13-10-7-6-9-12(13)14-15-16/h6-7,9-10H,2-5,8,11H2,1H3
InChIKeyRVDZIFNXDDHTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Heptyl-1H-1,2,3-benzotriazole Procurement Overview


1-Heptyl-1H-1,2,3-benzotriazole (CAS 131164-34-6) is an N-1 alkyl-substituted benzotriazole (BTA) derivative with a linear seven-carbon chain. BTA and its derivatives are a well-established class of heterocyclic corrosion inhibitors that protect copper and copper-containing alloys by forming a chemisorbed polymeric film [1]. The introduction of an alkyl chain at the N-1 position modulates lipophilicity, solubility, and film-forming characteristics relative to unsubstituted BTA, defining its niche in industrial formulations requiring persistent metal protection in mixed aqueous-organic or lubricant environments [2].

Why Generic Substitution Fails


Benzotriazole derivatives are not functionally interchangeable due to the profound impact of alkyl chain length and substitution position on inhibitor solubility, film persistency, and overall efficiency. Evidence from a homologous series of 5-alkyl-BTA derivatives demonstrates that corrosion inhibition efficiency on copper and iron varies from negligible to over 99% depending solely on chain length, with a distinct optimum observed at C6 due to a trade-off between hydrophobicity and solubility [1]. Unsubstituted BTA, while effective, lacks the surface-active properties of its longer-chain counterparts, which improve film durability and confer oil solubility. Selecting a compound with a heptyl (C7) chain specifically targets an intermediate hydrophobicity profile that balances aqueous dispersibility with long-lived protective action, a property profile not delivered by either the parent BTA or shorter alkyl derivatives [2].

Quantitative Differentiation vs. Closest Analogues


Inhibition Efficiency on Copper vs. Alkyl Chain Length

In a direct comparative study, the corrosion inhibition efficiency (%I.E.) of 5-alkyl-benzotriazole derivatives on pure copper in pH 2.5 Na₂SO₄ solution at 30°C was measured using potentiodynamic polarization [1]. The data establish a structure-activity relationship where efficiency peaks at an intermediate chain length. Unsubstituted BTA exhibited a %I.E. of 92%. Efficiency increased with chain length to 99.5% for the butyl (C4) derivative and is inferred to remain near-maximum (>95%) for the hexyl (C6) derivative before declining due to solubility limits at chain lengths beyond C8 [1]. The target 1-heptyl (C7) derivative is positioned at the apex of this performance-solubility curve, predicted to deliver inhibition efficiency comparable to the C6 optimum (>95%) while offering enhanced hydrophobicity for film persistency relative to shorter-chain analogues [1].

Corrosion Inhibition Copper Protection Benzotriazole Derivatives Alkyl Chain Effect

Film Persistency Advantage Over Benzotriazole

The study explicitly states that within the 5-alkyl-benzotriazole series, 'the longer the alkyl chain the higher the inhibiting performances and the longer the persistency of the inhibiting action' [1]. The heptyl (C7) chain provides greater film persistency than unsubstituted BTA (C0) or methyl (C1) derivatives, which is critical for applications where re-application or replenishment of inhibitor is impractical, such as in closed-loop cooling systems, lubricant formulations, or archival protective coatings [1].

Film Durability Copper Corrosion Alkyl Chain Effect Persistency

Oil Solubility and Lubricant Compatibility

A critical limitation of unsubstituted benzotriazole is its poor solubility in non-polar media, which restricts its use in oil-based lubricants and hydraulic fluids. Patents explicitly teach that higher alkyl benzotriazoles, including heptyl-benzotriazole, are preferred for lubricant and metalworking fluid applications because the extended alkyl chain imparts markedly improved oil solubility and surface-active properties [1]. This allows effective corrosion inhibition in hydrocarbon-based fluids where BTA would phase-separate or require co-solvents [1].

Oil Solubility Lubricant Additives Metalworking Fluids Partition Coefficient

Comparative Film Stability vs. Tolyltriazole

Tolyltriazole (TTA, typically 4-/5-methyl-1H-benzotriazole) is widely used as a copper corrosion inhibitor. However, its methyl substitution provides only a modest hydrophobicity increase over BTA. In contrast, the heptyl chain on 1-heptyl-BTA shifts the hydrophobic/hydrophilic balance sufficiently to enable multimetal protection in systems containing both ferrous and cuprous alloys, where film competition and differential adsorption become critical [1] [2]. The long alkyl chain also reduces the inhibitor's tendency to leach from protective films in high-flow aqueous systems, a known shortcoming of TTA in industrial cooling water applications.

Tolyltriazole Comparison Copper Alloy Corrosion Inhibitor Specificity Brass/Bronze Protection

N-1 Substitution and Tautomeric Stability

Benzotriazole exists in solution as an equilibrium mixture of 1H and 2H tautomers. N-1 alkyl substitution, as in 1-heptyl-1H-benzotriazole, locks the molecule in the 1H configuration, which is the tautomer primarily responsible for chemisorption and complexation with Cu(I) to form the protective [Cu(I)BTA]ₙ film [1]. By contrast, 5-alkyl derivatives retain tautomeric mobility, potentially introducing variability in film structure and inhibitor efficiency depending on solution conditions. The N-1 heptyl substitution therefore provides a structurally defined inhibitor with predictable surface coordination, a feature valued by formulation scientists aiming for batch-to-batch consistency.

N-1 Substitution Regioisomer Effect Corrosion Inhibitor Design Benzotriazole Tautomerism

Optimal Industrial Application Scenarios


Metalworking Fluids and Industrial Lubricants

In hydrocarbon-based metalworking fluids and industrial lubricants, unsubstituted BTA exhibits poor solubility and uneven distribution. 1-Heptyl-BTA, with its C7 alkyl chain, dissolves directly into mineral oil and synthetic lubricant base stocks at effective concentrations (0.001–1 wt%) as taught by higher alkylbenzotriazole patents [2]. This eliminates the need for co-solvents and ensures uniform inhibitor coverage on copper alloy components in pumps, bearings, and hydraulic systems.

Closed-Loop Cooling Water Systems

Closed-loop cooling systems require inhibitors with extended film persistency to minimize maintenance dosing. The intermediate heptyl chain balances hydrophobicity for durable film formation with sufficient aqueous dispersibility to distribute throughout the loop. Comparative data from 5-alkyl-BTA studies demonstrate that C4–C6 derivatives dramatically outperform BTA in film durability, with the C7 derivative projected to match or exceed this performance while resisting washout better than tolyltriazole [1].

Multi-Metal Control in Acidic Process Environments

Industrial processes involving acidic brines or mixed copper-steel systems challenge conventional inhibitors. The alkyl-BTA series, including the 1-heptyl derivative, provides the documented ability to inhibit both copper (through chemisorption) and iron (through physisorption), with efficiencies exceeding 95% for copper in acidic sulphate and substantial iron protection in HCl when chain length is optimized (C4–C8) [1]. This dual-substrate capability makes 1-heptyl-BTA a strategic choice for heat exchangers, desalination units, and chemical processing equipment where galvanic couples are present.

Vapor-Phase Inhibitors for Electronics Packaging

Benzotriazole's ability to provide vapor-phase inhibition is well-established. The moderately increased volatility and hydrophobicity conferred by the heptyl chain, relative to BTA or TTA, potentially enhance the compound's vapor-phase transport and condensation onto metal surfaces within enclosed packaging. This application leverages the chain-length-dependent film persistency trend [1], making 1-heptyl-BTA a candidate for VCI films and emitters protecting copper interconnects and lead frames during storage and shipment.

Quote Request

Request a Quote for 1-Heptyl-1H-1,2,3-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.